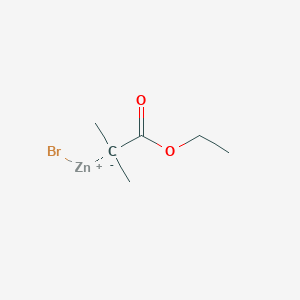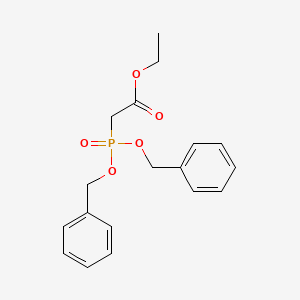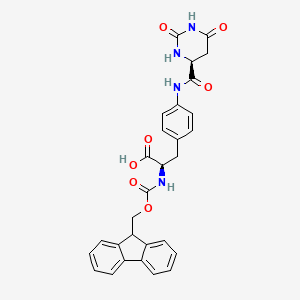
trans-3-Fluoro-4-hydroxy-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Fluoro-4-hydroxy-tetrahydropyran: is a chemical compound with the molecular formula C5H9FO2 . It is a fluorinated derivative of tetrahydropyran, featuring a hydroxyl group and a fluorine atom on the third and fourth carbon atoms, respectively.
Mechanism of Action
Target of Action
Trans-3-Fluoro-4-hydroxy-tetrahydropyran is a synthetic compound with potential biological activity . The primary target of this compound is the VHL E3 Ubiquitin Ligase , a protein that plays a crucial role in cellular processes such as protein degradation .
Mode of Action
The compound interacts with its target, the VHL E3 Ubiquitin Ligase, in a stereoselective fashion . The presence of the 4-hydroxyl group is essential for this stereoselective interaction . The compound’s fluorine atom has a trans arrangement with the hydrogen atoms, which is compatible with the target’s structure .
Biochemical Pathways
The interaction of this compound with VHL E3 Ubiquitin Ligase affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The compound’s interaction with the ligase can influence the degradation of specific proteins, leading to downstream effects on cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with VHL E3 Ubiquitin Ligase . By influencing the activity of this ligase, the compound can affect the degradation of proteins and potentially alter cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-3-Fluoro-4-hydroxy-tetrahydropyran typically involves the fluorination of tetrahydropyran derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: : trans-3-Fluoro-4-hydroxy-tetrahydropyran can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-oxotetrahydropyran , while reduction could produce 3-fluoro-4-hydroxytetrahydropyran .
Scientific Research Applications
Chemistry: : In chemistry, trans-3-Fluoro-4-hydroxy-tetrahydropyran is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its potential interactions with biological molecules. The presence of fluorine can influence the compound’s binding affinity and selectivity towards specific biological targets .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxy-tetrahydropyran: Lacks the trans configuration, which can affect its chemical and biological properties.
3-Chloro-4-hydroxy-tetrahydropyran: Contains a chlorine atom instead of fluorine, leading to different reactivity and interactions.
3-Fluoro-4-methoxy-tetrahydropyran: Features a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness: : trans-3-Fluoro-4-hydroxy-tetrahydropyran is unique due to its specific configuration and the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3S,4S)-3-fluorooxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253105-34-7 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine](/img/structure/B6307973.png)
![tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B6307990.png)

